

Diphenyl Isophthalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl isophthalate*

Cat. No.: *B166086*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl isophthalate (DPI), a diester of isophthalic acid and phenol, is a chemical compound with significant applications in the polymer industry. This technical guide provides an in-depth overview of its core chemical and physical properties, detailed synthesis methodologies, and analytical protocols. While its primary use is in the manufacturing of high-performance polymers, this document also explores its potential, though currently under-investigated, biological activities by drawing parallels with structurally similar compounds. This guide aims to be a comprehensive resource for professionals requiring detailed technical information on **diphenyl isophthalate**.

Core Properties and Formula

Diphenyl isophthalate is a white crystalline solid. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₄ O ₄	[1] [2] [3]
Molecular Weight	318.32 g/mol	[1] [2] [3]
CAS Number	744-45-6	[4] [2] [3]
Melting Point	136-138 °C	[4] [5]
Solubility	Soluble in ethanol and acetone; insoluble in water.	[5]
Appearance	White crystals	[5]

Synthesis of Diphenyl Isophthalate

Several methods for the synthesis of **diphenyl isophthalate** have been documented, primarily in patent literature. The selection of a specific protocol may depend on factors such as desired purity, scale, and available starting materials.

Transesterification of Dimethyl Isophthalate

One common method involves the transesterification of dimethyl isophthalate with phenol.[\[5\]](#)

Experimental Protocol:

- Reactants: Dimethyl isophthalate and phenol are used as the primary reactants.
- Catalyst: N-butyl titanate is employed as the catalyst.
- Reaction: The reactants are heated in the presence of the catalyst to facilitate the transesterification reaction.
- Purification: The reaction mixture undergoes distillation under reduced pressure.
- Recrystallization: M-xylene is added to the distilled product for recrystallization.
- Final Product: The purified **diphenyl isophthalate** is obtained after separation and drying.[\[5\]](#)

Reaction of Isophthaloyl Chloride with Phenol

A method utilizing isophthaloyl dichloride and phenol in the presence of dual catalysts has also been described.[\[6\]](#)

Experimental Protocol:

- Reactants: Isophthaloyl dichloride and phenol are the starting materials.
- Catalysis: The reaction is carried out under the catalytic effect of double catalysts.
- Reaction: The reactants are combined and allowed to react.
- Purification: The resulting mixture is subjected to reduced pressure distillation to yield high-purity **diphenyl isophthalate**.[\[6\]](#) This method is noted for avoiding free acid groups that can arise from incomplete reactions in direct esterification and for solving the product coloring issues seen in some ester exchange methods.[\[6\]](#) The reported chromatographic purity of the final product is higher than 99.5%, with an average yield exceeding 98%.[\[6\]](#)

Applications

The primary application of **diphenyl isophthalate** lies in the field of polymer chemistry, where its structural properties are leveraged to create high-performance materials.

- High-Performance Polymers: It serves as a raw material for aromatic heterocyclic polymers such as polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[\[5\]](#)[\[7\]](#)
- Engineering Plastics: **Diphenyl isophthalate** can be used as a toughening agent for polyamide engineering plastics.[\[5\]](#)
- Plasticizer: It also finds use as a plasticizer for nylon-based resins.[\[5\]](#)

Analytical Methodologies

Accurate analysis of **diphenyl isophthalate** is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **diphenyl isophthalate**.

Experimental Protocol (General):

A targeted GC-MS analysis for various phthalates, including **diphenyl isophthalate**, has been described.[\[8\]](#)

- Instrumentation: An Agilent 8890 5977 GC-MS system operating in select ion monitoring (SIM) mode is utilized.[\[8\]](#)
- Column: An Agilent J&W 30 m × 0.250 mm × 0.25 µm DB-5MS column is typically used.[\[8\]](#)
- Injection: A 1 µL sample is injected into the GC.[\[8\]](#)
- Oven Program: The oven temperature is programmed to achieve optimal separation. For a comprehensive analysis of 31 phthalates, a total run time of 31.75 minutes has been reported.[\[9\]](#)
- Detection: The mass spectrometer detects the fragmented ions, allowing for identification and quantification. It's noted that **diphenyl isophthalate** and diphenyl phthalate can both produce a phenol breakdown product.[\[9\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique for the analysis of **diphenyl isophthalate**, particularly for non-volatile or thermally labile samples.

Experimental Protocol (General):

A reverse-phase HPLC method for the analysis of **diphenyl isophthalate** has been outlined.
[\[10\]](#)

- Column: A Newcrom R1 HPLC column is suitable for this separation.[\[10\]](#)

- Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid can be used.[10] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[10]
- Detection: A UV detector is commonly used for quantification.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct research on the biological activity and interaction of **diphenyl isophthalate** with specific signaling pathways. However, studies on a structurally similar compound, diphenyl phthalate (DPhP), provide some insights into potential areas for future investigation.

A study on diphenyl phthalate demonstrated that it can act as an agonist for the human estrogen receptor (ER).[1][4][2] This was evidenced by dose-dependent enhancement of ER-mediated transcriptional activity in a reporter gene assay and increased expression of estrogen-responsive genes (TFF1, CTSD, and GREB1) in MCF-7 cells.[1][4][2] Molecular docking studies further suggested that DPhP preferentially binds to the agonist conformation of the estrogen receptor.[1][4][2]

Given the structural similarity between **diphenyl isophthalate** and diphenyl phthalate, it is plausible that **diphenyl isophthalate** may also exhibit endocrine-disrupting capabilities by interacting with the estrogen receptor signaling pathway. However, this remains to be experimentally verified.

Another study on a different organophosphate ester, tert-butylphenyl diphenyl phosphate (BPDPh), revealed its ability to alter the Hedgehog (Hh) signaling pathway, which is crucial for developmental processes.[11] While BPDPh is structurally distinct from **diphenyl isophthalate**, this finding highlights the potential for aromatic phosphate and phthalate esters to interfere with critical biological signaling cascades.

Logical Relationship of Potential Estrogen Receptor Interaction

The following diagram illustrates the logical flow of investigation into the potential interaction of **diphenyl isophthalate** with the estrogen receptor, based on the findings for diphenyl

phthalate.

[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating the potential biological activity of **diphenyl isophthalate**.

Conclusion

Diphenyl isophthalate is a well-characterized compound with established synthesis protocols and significant applications in polymer science. Its analytical chemistry is well-defined, with robust GC-MS and HPLC methods available. While its direct biological effects and interactions with signaling pathways are yet to be elucidated, research on analogous compounds suggests that the potential for endocrine disruption, particularly through the estrogen receptor pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and professionals working with or exploring the applications and potential biological impact of **diphenyl isophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 3. Diphenyl isophthalate [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 4. tandfonline.com [tandfonline.com]

- 5. chembk.com [chembk.com]
- 6. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. Separation of Diphenyl isophthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diphenyl Isophthalate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166086#diphenyl-isophthalate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b166086#diphenyl-isophthalate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com